2-(4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy)acetohydrazide
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Overview
Description
2-(4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tetrahydropyrimidinone ring, an acetohydrazide group, and a methoxyphenoxy moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy)acetohydrazide typically involves multiple steps:
Formation of the Tetrahydropyrimidinone Ring: This step involves the condensation of an appropriate aldehyde with urea or thiourea in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to form the tetrahydropyrimidinone ring.
Acetylation: The tetrahydropyrimidinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group.
Methoxyphenoxy Group Introduction: The acetylated intermediate is reacted with 2-methoxyphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the methoxyphenoxy derivative.
Acetohydrazide Formation: Finally, the methoxyphenoxy derivative is treated with hydrazine hydrate under reflux conditions to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetohydrazide group, using reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Oxo derivatives
Reduction Products: Reduced derivatives
Substitution Products: Substituted derivatives at the acetohydrazide group
Scientific Research Applications
2-(4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenoxy)acetohydrazide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-(4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-ethoxyphenoxy)acetohydrazide: Contains an ethoxy group instead of a methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy)acetohydrazide is unique due to the presence of the methoxyphenoxy moiety, which enhances its chemical versatility and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[4-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-8-14(9(2)21)15(19-16(23)18-8)10-4-5-11(12(6-10)24-3)25-7-13(22)20-17/h4-6,15H,7,17H2,1-3H3,(H,20,22)(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYHNHCUIQISPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC(=O)NN)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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